![molecular formula C24H48O3 B12559585 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol CAS No. 149198-64-1](/img/structure/B12559585.png)
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is an organic compound that features both long-chain alkyl and allyl ether functionalities. Compounds of this nature are often studied for their surfactant properties, potential biological activities, and applications in materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol typically involves the following steps:
Etherification: The prop-2-en-1-yl group can be introduced via etherification, where the hydroxyl group of the intermediate reacts with prop-2-en-1-ol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the allyl group, converting it to a saturated ether.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, potentially replacing the alkyl or allyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Thiol or amine-substituted ethers.
Aplicaciones Científicas De Investigación
Chemistry
Surfactants: Due to its amphiphilic nature, the compound can be used as a surfactant in emulsions and detergents.
Polymer Science: It can be incorporated into polymer matrices to modify surface properties.
Biology and Medicine
Drug Delivery: The compound’s ability to form micelles can be exploited for drug delivery systems.
Antimicrobial Agents: Potential antimicrobial properties due to the presence of long alkyl chains.
Industry
Lubricants: Used as additives in lubricants to enhance performance.
Cosmetics: Incorporated into formulations for skin and hair care products.
Mecanismo De Acción
The mechanism of action for 3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol depends on its application:
Surfactants: It reduces surface tension by aligning at the interface of water and oil phases.
Drug Delivery: Forms micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Antimicrobial: Disrupts microbial cell membranes due to its amphiphilic structure.
Comparación Con Compuestos Similares
Similar Compounds
3-(Octadecyloxy)-2-hydroxypropan-1-ol: Lacks the allyl group, potentially less reactive.
3-(Hexadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol: Shorter alkyl chain, possibly different surfactant properties.
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]ethanol: Different backbone, may affect physical properties.
Uniqueness
3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol is unique due to its combination of a long alkyl chain and an allyl ether group, providing a balance of hydrophobic and reactive functionalities.
Propiedades
Número CAS |
149198-64-1 |
|---|---|
Fórmula molecular |
C24H48O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
3-octadecoxy-2-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C24H48O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-26-23-24(22-25)27-20-4-2/h4,24-25H,2-3,5-23H2,1H3 |
Clave InChI |
XGTRSVZOBFUHRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)

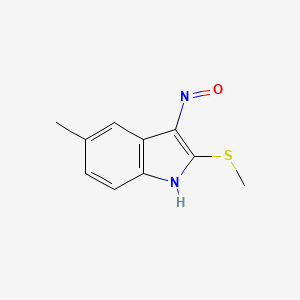

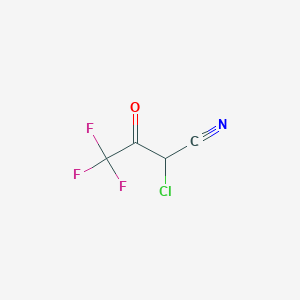
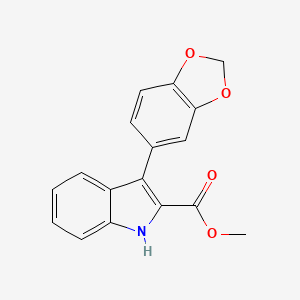

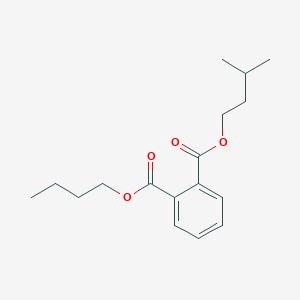

![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
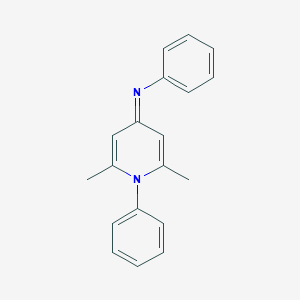
silane](/img/structure/B12559580.png)
